Mannanase

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mannanase, also known as β-mannanase, is an enzyme that catalyzes the hydrolysis of mannans, which are polysaccharides composed of mannose units. Mannans are found in the hemicellulose fraction of lignocellulosic biomass, such as softwoods and plant seeds. This compound breaks down the β-1,4-mannosidic linkages in mannans, producing mannooligosaccharides and mannose .

准备方法

Synthetic Routes and Reaction Conditions

Mannanase can be produced through microbial fermentation using various microorganisms, including bacteria, fungi, and actinomycetes. The production process typically involves the following steps:

Isolation and Screening: Microorganisms capable of producing this compound are isolated from natural sources and screened for high enzyme activity.

Fermentation: Selected microorganisms are cultured in a suitable medium containing carbon and nitrogen sources. .

Purification: The enzyme is purified from the fermentation broth using techniques such as centrifugation, filtration, and chromatography.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation using bioreactors. The process includes:

Inoculum Preparation: A seed culture of the selected microorganism is prepared and used to inoculate the production bioreactor.

Fermentation: The bioreactor is operated under controlled conditions to ensure optimal growth and enzyme production. .

Downstream Processing: The fermentation broth is processed to recover and purify the enzyme.

化学反应分析

Types of Reactions

Mannanase primarily catalyzes the hydrolysis of β-1,4-mannosidic linkages in mannans. The enzyme can also act on other substrates, such as galactomannans, glucomannans, and galactoglucomannans .

Common Reagents and Conditions

The hydrolysis reaction catalyzed by this compound typically occurs under mild conditions, such as:

pH: Optimal pH range is usually between 4.5 and 7.5.

Temperature: Optimal temperature range is between 40°C and 60°C.

Major Products

The major products of this compound-catalyzed hydrolysis are mannooligosaccharides and mannose. These products have various applications in food, feed, and biofuel industries .

科学研究应用

Mannanase has a wide range of applications in scientific research and industry, including:

Food Industry: Used to improve the texture and quality of food products, such as coffee, chocolate, and bakery items

Animal Feed: Enhances the digestibility of feed by breaking down mannans in feed ingredients, leading to improved nutrient absorption and animal growth

Biofuel Production: Facilitates the conversion of lignocellulosic biomass into fermentable sugars, which can be used to produce bioethanol

Pulp and Paper Industry: Used in the biobleaching process to reduce the use of harsh chemicals and improve the quality of paper products

Pharmaceuticals: Employed in the production of mannooligosaccharides, which have prebiotic properties and potential health benefits

作用机制

Mannanase exerts its effects by cleaving the β-1,4-mannosidic linkages in mannans. The enzyme binds to the substrate and catalyzes the hydrolysis reaction through a series of steps:

Substrate Binding: The enzyme binds to the mannan substrate at the active site.

Product Release: The products are released from the enzyme, allowing it to bind to another substrate molecule.

相似化合物的比较

Xylanase: Hydrolyzes xylans, another type of hemicellulose found in plant cell walls.

Cellulase: Hydrolyzes cellulose, the main structural component of plant cell walls.

β-Glucosidase: Hydrolyzes β-glucosidic linkages in various substrates.

α-Galactosidase: Hydrolyzes α-galactosidic linkages in galactomannans and other substrates.

Mannanase is unique in its ability to specifically target and hydrolyze mannans, making it valuable for applications that require the breakdown of these polysaccharides .

属性

CAS 编号 |

37288-54-3 |

|---|---|

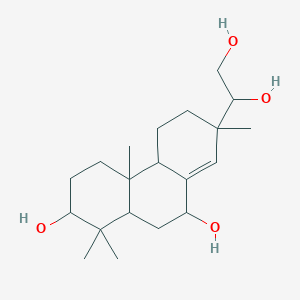

分子式 |

C48H84O6 |

分子量 |

757.2 g/mol |

IUPAC 名称 |

15-ethyl-1-oxacyclopentadec-10-en-2-one;16-methyl-1-oxacyclohexadec-10-en-2-one;14-propyl-1-oxacyclotetradec-10-en-2-one |

InChI |

InChI=1S/3C16H28O2/c1-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16(17)18-15;1-2-15-13-11-9-7-5-3-4-6-8-10-12-14-16(17)18-15;1-2-12-15-13-10-8-6-4-3-5-7-9-11-14-16(17)18-15/h3,5,15H,2,4,6-14H2,1H3;5,7,15H,2-4,6,8-14H2,1H3;6,8,15H,2-5,7,9-14H2,1H3 |

InChI 键 |

YVLRMFRJNUXZQR-UHFFFAOYSA-N |

规范 SMILES |

CCCC1CCC=CCCCCCCCC(=O)O1.CCC1CCCC=CCCCCCCCC(=O)O1.CC1CCCCC=CCCCCCCCC(=O)O1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.0^{1,13.0^{4,12.0^{5,9]nonadec-2-en-16-yl]oxy]oxane-3,4,5-triol](/img/structure/B13386946.png)

![3-[1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13386952.png)

![1-Cyclopropyl-1-phenyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]decan-1-ol;5-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]nonan-5-ol;5-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]undecan-5-ol;1-phenyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pentan-1-ol](/img/structure/B13386973.png)

![3-[(1R,2S,3S,4S)-2,3-Dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-3,6-dihydro-5-(propylthio)-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13386981.png)

![N-[1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]acetamide](/img/structure/B13386985.png)

![3-{2-[(2-Tert-butyl-phenylaminooxalyl)-amino]-propionylamino}-4-oxo-5-(2,3,5,6-tetrafluoro-phenoxy)-pentanoic acid](/img/structure/B13387013.png)

![(2S)-2-[(2S,3S)-2-{[(benzyloxy)carbonyl]amino}-3-methylpentanamido]-3-phenylpropanoic acid](/img/structure/B13387034.png)